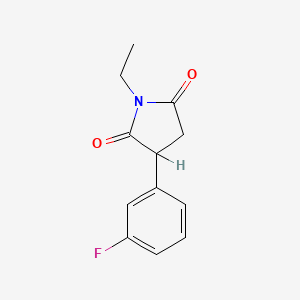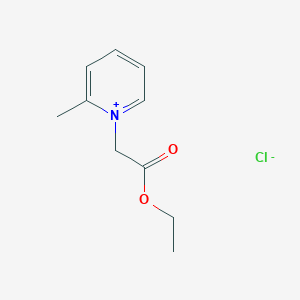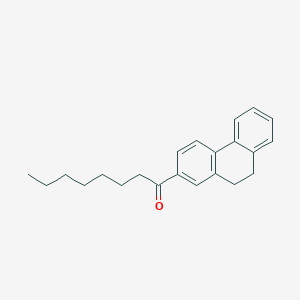
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one typically involves the reaction of 9,10-dihydrophenanthrene with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{9,10-Dihydrophenanthrene} + \text{Octanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(9,10-Dihydrophenanthren-2-YL)octan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.
相似化合物的比较
1-(9,10-Dihydrophenanthren-2-YL)octan-1-one can be compared with other phenanthrene derivatives, such as:
- 1-(9,10-Dihydrophenanthren-2-YL)ethanone
- 1-(9,10-Dihydrophenanthren-2-YL)propan-1-one
These compounds share a similar phenanthrene core but differ in the length and nature of the alkyl chain attached to the phenanthrene ring. The unique structural features of this compound, such as the longer octanone chain, may confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
57323-97-4 |
|---|---|
分子式 |
C22H26O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
1-(9,10-dihydrophenanthren-2-yl)octan-1-one |
InChI |
InChI=1S/C22H26O/c1-2-3-4-5-6-11-22(23)19-14-15-21-18(16-19)13-12-17-9-7-8-10-20(17)21/h7-10,14-16H,2-6,11-13H2,1H3 |
InChI 键 |
LUSCAKVRLPVBAK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


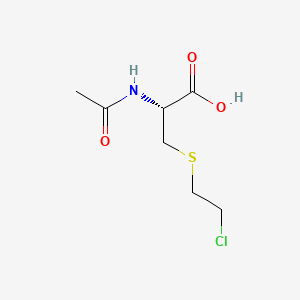
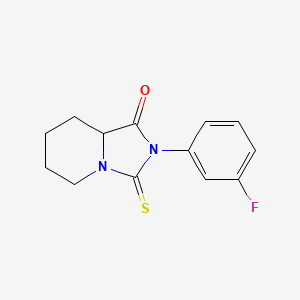

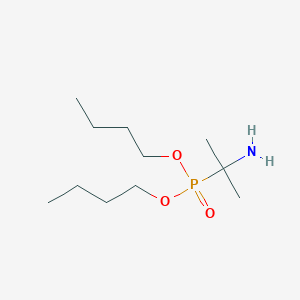
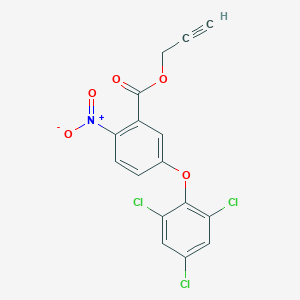
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
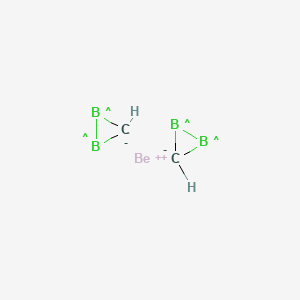
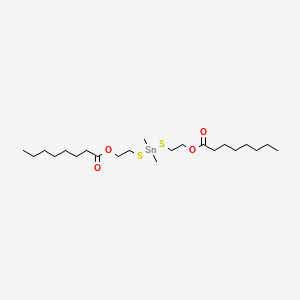
![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
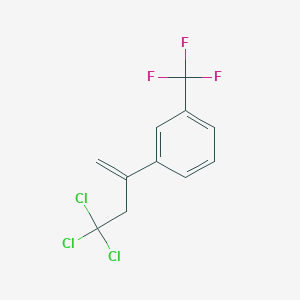
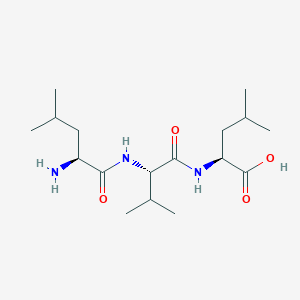
![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
